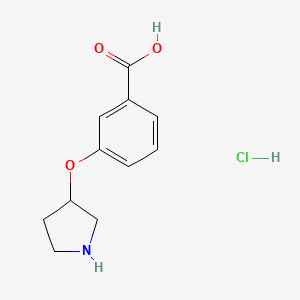

3-(吡咯烷-3-基氧基)苯甲酸盐酸盐

描述

The compound is a derivative of pyrrolidine , which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, 2-substituted pyrrolidines can be prepared from simple materials such as carbonyl compounds and 3-chloropropylamine .

Molecular Structure Analysis

The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom. It is a saturated scaffold, meaning it has single bonds only, which allows for a greater chance of generating structural diversity . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, the oxybenzyl pyrrolidine acid series showed the best balance of PPARα/γ functional activities . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely. For example, 3-Pyrrolidinol, a related compound, has a refractive index of 1.49, a boiling point of 108-110 °C at 8 mmHg, and a density of 1.076 g/mL at 20 °C .

科学研究应用

药理学

3-(吡咯烷-3-基氧基)苯甲酸盐酸盐: 是一种含有吡咯烷环的化合物,吡咯烷环是药物发现中的一个多功能骨架。 这种结构特别有价值,因为它能够有效地探索药效团空间,促进立体化学,并提供三维分子覆盖 .

药理学应用:

药物化学

在药物化学中,吡咯烷环用于改变物理化学参数,并改善药物候选物的ADME/Tox结果 .

药物化学应用:

药物发现

吡咯烷环是用于治疗人类疾病的生物活性分子中的一种常见特征 .

药物发现应用:

生物化学

在生物化学中,化合物中吡咯烷环的存在会影响生物活性以及分子水平上的相互作用 .

生物化学应用:

化学生物学

吡咯烷骨架是开发具有潜在生物活性的新型杂环化合物库的关键 .

化学生物学应用:

有机合成

吡咯烷环是有机合成中的一个构建模块,有助于创建具有所需性质的复杂分子 .

有机合成应用:

安全和危害

未来方向

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising area of research .

作用机制

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives have target selectivity, which means they can bind to specific proteins or receptors in the body . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, influencing biological activity .

Result of Action

It is known that compounds with a pyrrolidine ring have been used to obtain compounds for the treatment of human diseases .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

生化分析

Biochemical Properties

3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, altering their phosphorylation activity. This interaction can modulate signaling pathways, impacting cellular responses. Additionally, 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride can interact with transport proteins, affecting the transport of ions and molecules across cell membranes .

Cellular Effects

The effects of 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride on cells are multifaceted. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been shown to activate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Moreover, 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride can affect mitochondrial function, altering ATP production and overall cellular energy metabolism .

Molecular Mechanism

At the molecular level, 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Additionally, 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride remains stable under standard laboratory conditions for extended periods. Its degradation products can also have biological activity, which needs to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cell signaling and metabolism. At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can affect metabolic flux and alter the levels of various metabolites. Additionally, 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride can modulate the activity of metabolic enzymes, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it can be transported into the mitochondria, where it affects mitochondrial function. The distribution of 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride is crucial for its biological activity and overall efficacy .

Subcellular Localization

The subcellular localization of 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Understanding the subcellular localization of 3-(Pyrrolidin-3-yloxy)-benzoic acid hydrochloride is crucial for elucidating its mechanism of action .

属性

IUPAC Name |

3-pyrrolidin-3-yloxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c13-11(14)8-2-1-3-9(6-8)15-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWWLXZCEXFFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-97-0 | |

| Record name | Benzoic acid, 3-(3-pyrrolidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(pyrrolidin-3-yloxy)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

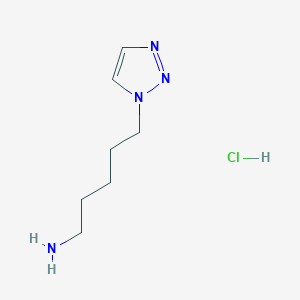

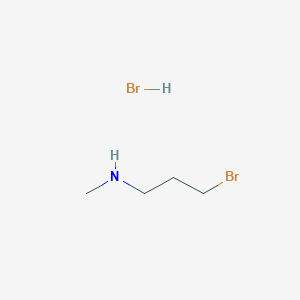

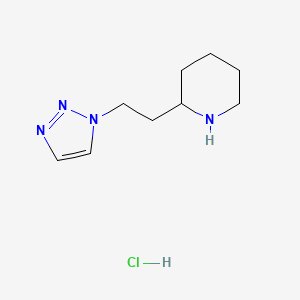

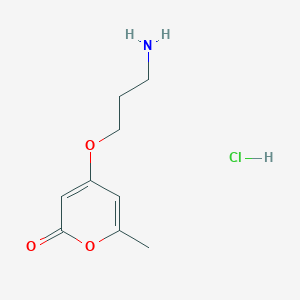

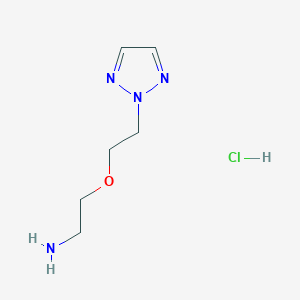

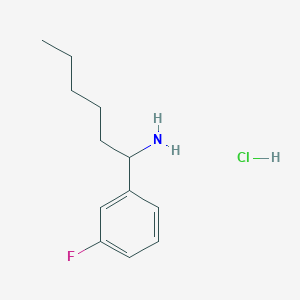

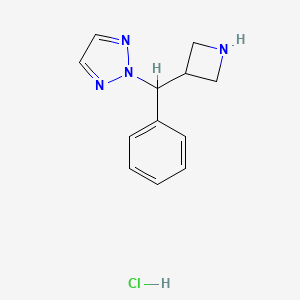

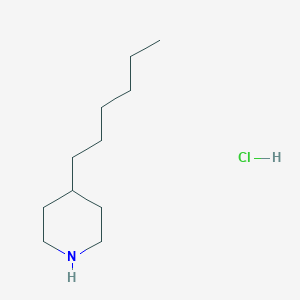

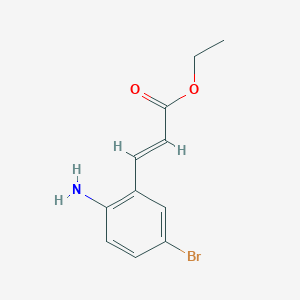

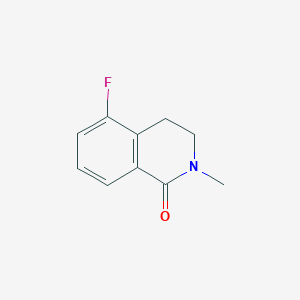

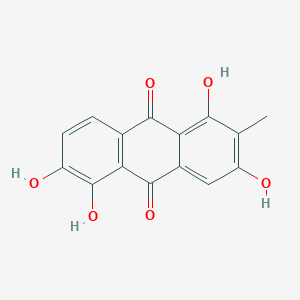

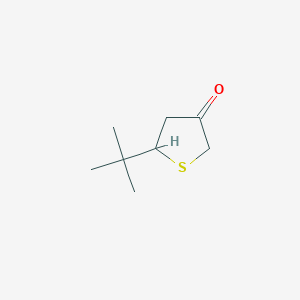

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1446815.png)